
Bis(2,3,4,5-tetrachlorophenyl)iodanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,3,4,5-tetrachlorophenyl)iodanium is a chemical compound with the molecular formula C12H2Cl8I. It is known for its unique structure, which includes two tetrachlorophenyl groups attached to an iodine atom. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3,4,5-tetrachlorophenyl)iodanium typically involves the reaction of iodine with 2,3,4,5-tetrachlorophenyl compounds under specific conditions. One common method involves the use of an oxidizing agent to facilitate the formation of the iodonium ion. The reaction is usually carried out in an organic solvent at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(2,3,4,5-tetrachlorophenyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of iodide ions and other reduced species.
Substitution: The tetrachlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile at controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iodoarenes, while substitution reactions can produce a variety of substituted phenyl compounds .
Scientific Research Applications
Bis(2,3,4,5-tetrachlorophenyl)iodanium has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2,3,4,5-tetrachlorophenyl)iodanium involves its ability to act as an electrophile in chemical reactions. The iodonium ion can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium triflate
- Bis(2,3,4,5-tetrachlorophenyl)dimethylsilane
- Bis(2,3,4,5-tetrachlorophenyl)diphenylsilane
Uniqueness
Bis(2,3,4,5-tetrachlorophenyl)iodanium is unique due to its specific structure, which includes two tetrachlorophenyl groups attached to an iodine atom. This structure imparts distinct chemical properties, making it valuable in various chemical reactions and applications. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further distinguishes it from similar compounds .
Properties
Molecular Formula |
C12H2Cl8I+ |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
bis(2,3,4,5-tetrachlorophenyl)iodanium |
InChI |
InChI=1S/C12H2Cl8I/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H/q+1 |
InChI Key |
MMPASVJDQYZKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1[I+]C2=C(C(=C(C(=C2)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
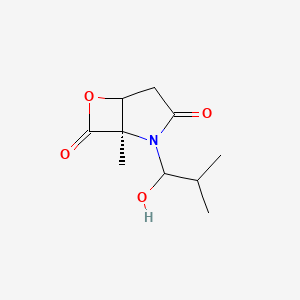
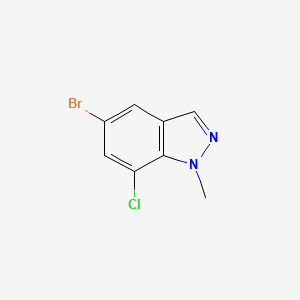
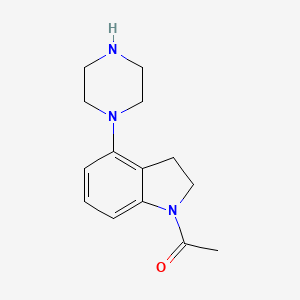

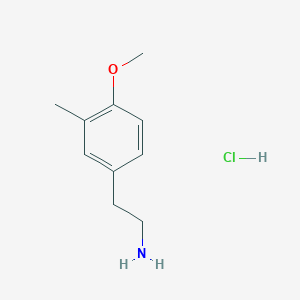
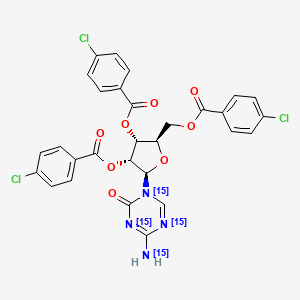
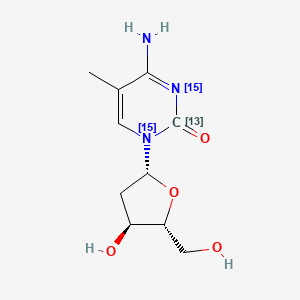

![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)



![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)
